molecular formula C7H5F3N4 B15053823 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B15053823
M. Wt: 202.14 g/mol
InChI Key: ZXSVGFMQXSILHI-UHFFFAOYSA-N
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Description

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound featuring a fused triazole-pyrazine core. The trifluoromethyl (-CF₃) group at position 3 enhances metabolic stability and lipophilicity, while the methyl group at position 8 modulates steric and electronic properties . This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine family, which is widely explored in medicinal chemistry due to its structural resemblance to purines and versatility in drug design . Its partially saturated derivative, 8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has been synthesized via cyclization reactions with high yield (99%) , making it a promising candidate for further pharmacological studies.

Properties

IUPAC Name

8-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSVGFMQXSILHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NN=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide-Diamine Intermediates

The most widely adopted approach involves the cyclization of trifluoroacetyl hydrazide derivatives with methyl-substituted ethylenediamine analogs. A representative protocol from industrial-scale syntheses achieves this through:

Reaction Scheme 1

Trifluoroacetohydrazide + N-Methylethylenediamine → Cyclization → 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Key parameters from BenchChem demonstrate that using a 1:2 molar ratio of hydrazide to diamine in 37% HCl under reflux yields the target compound in 54% isolated yield as the hydrochloride salt. The reaction's regioselectivity arises from the preferential formation of thetriazolo[4,3-a]pyrazine regioisomer over alternative configurations due to the electronic effects of the -CF₃ group.

Oxadiazole Intermediate Route

Patent WO2004080958A2 discloses an alternative pathway using 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole intermediates:

Reaction Scheme 2

Oxadiazole Intermediate + Methylamine → Ring Expansion → Target Compound

This method achieves 72% purity (HPLC) for the oxadiazole precursor using reverse-phase chromatography with a C18 column and 5:95 acetonitrile/water mobile phase. While less direct than hydrazide cyclization, this route provides better control over methyl group positioning at the 8-position.

Advanced Functionalization Techniques

Tele-Substitution for Methyl Group Introduction

Recent work from The Journal of Organic Chemistry demonstrates tele-substitution reactions enabling late-stage methyl group installation:

Table 1: Tele-Substitution Efficiency

Starting Material Reagent Yield Purity (HPLC)
8-Chloro-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine CH₃MgBr 58% >98%
8-Bromo-3-(trifluoromethyl)-triazolo[4,3-a]pyrazine CH₃Li 63% 97%

This method capitalizes on the electron-deficient nature of the triazolopyrazine core, allowing nucleophilic aromatic substitution at the 8-position despite the -CF₃ group's deactivating effects.

Chiral Synthesis Using N-Sp³ Protective Groups

For enantiomerically pure variants, WO2013050424A1 introduces N-sp³ protective groups to prevent racemization during synthesis:

Key Reaction Parameters

  • Protective group: tert-butoxycarbonyl (Boc)
  • Solvent system: Tetrahydrofuran/Water (4:1 v/v)
  • Temperature: -78°C to 25°C gradient
  • Chiral purity: 99.2% ee (HPLC with Chiralpak AD-H column)

This approach enables the production of (R)-8-methyl derivatives through asymmetric induction during the cyclization step.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern production facilities employ continuous flow reactors to enhance yield and safety:

Process Parameters

  • Residence time: 12 minutes
  • Temperature: 145°C
  • Pressure: 8 bar
  • Throughput: 2.4 kg/hr
  • Overall yield: 68% (vs. 54% batch)

The transition from batch to flow chemistry reduces side product formation from 11% to 3.2% (GC-MS analysis).

Crystallization and Purification

Final product isolation uses anti-solvent crystallization:

Crystallization Conditions

  • Solvent: Ethanol/Water (7:3 v/v)
  • Cooling rate: 0.5°C/min
  • Final temperature: 4°C
  • Particle size: 50-100 μm (laser diffraction analysis)
  • Purity: 99.8% (HPLC)

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, H-2), 4.32 (q, J = 6.8 Hz, 2H, CH₂), 3.15 (s, 3H, CH₃), 2.89 (t, J = 7.1 Hz, 2H, CH₂)

¹³C NMR (101 MHz, DMSO-d₆)
δ 152.4 (C-3), 142.7 (q, J = 38 Hz, CF₃), 126.5 (C-8), 121.3 (q, J = 272 Hz, CF₃), 44.2 (CH₂), 33.1 (CH₃)

Chromatographic Purity Assessment

HPLC Method

  • Column: Symmetry C18 (4.6 × 250 mm)
  • Mobile phase: 55:45 Acetonitrile/Water (0.1% H₃PO₄)
  • Flow rate: 1.0 mL/min
  • Retention time: 2.5 min
  • System suitability: RSD <0.5% (n=5)

Synthetic Challenges and Solutions

Competing Ring Formation

The primary side reaction generates [1,5-a] regioisomers (18-22% yield) due to:

  • Incorrect hydrazide protonation state
  • Suboptimal temperature gradients

Mitigation Strategy

  • Maintain pH <2 during cyclization
  • Use rapid heating (10°C/min) to 120°C

Trifluoromethyl Group Stability

Hydrolytic cleavage of the -CF₃ group occurs above 150°C (3% degradation/hr):

Stability Optimization

  • Limit reaction temperatures to <130°C
  • Use anhydrous HCl gas instead of aqueous HCl

Case Study: Multi-Kilogram Synthesis

A 2019 production campaign demonstrated scalability:

Batch Data

  • Starting material: 34.8 kg trifluoroacetohydrazide
  • Final product: 19.2 kg (55% yield)
  • Purity: 99.6% (HPLC)
  • Residual solvents: <300 ppm (GC)
  • Heavy metals: <5 ppm (ICP-MS)

Process economics analysis revealed a raw material cost of $412/kg, competitive with analogous triazolopyrazine derivatives.

Emerging Methodologies

Photocatalytic Trifluoromethylation

Recent advances employ visible-light photocatalysis for late-stage -CF₃ installation:

Reaction Conditions

  • Catalyst: Ir(ppy)₃ (1 mol%)
  • Light source: 450 nm LEDs
  • CF₃ source: Umemoto's reagent
  • Yield: 61%

Biocatalytic Methylation

Engineered methyltransferases enable enantioselective 8-methyl group installation:

Enzyme Performance

  • Conversion: 88%
  • ee: >99%
  • Reaction time: 24 hr

Chemical Reactions Analysis

Types of Reactions

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Derivatives

Compound Name Substituents (Position) Saturation Key Modifications
8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine -CF₃ (3), -CH₃ (8) Aromatic Methyl enhances steric bulk
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine -CF₃ (3), -Cl (8) Aromatic Chlorine improves reactivity
8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine -CF₃ (3), -Ph (8) Partially saturated Phenyl increases lipophilicity
Sitagliptin intermediate -CF₃ (3), tetrahydro-pyrazine backbone Partially saturated Modified for DPP-4 inhibition
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine urea derivatives -CF₃ (3), urea/thiourea (variable) Partially saturated Urea groups enhance antimicrobial activity
  • Chloro vs. Methyl at Position 8 : The chloro analog () exhibits lower synthetic yields (initially <50%) compared to the methyl derivative (99% yield) . Chlorine’s electron-withdrawing nature may complicate reaction pathways, whereas methyl’s electron-donating effect stabilizes intermediates.
  • Phenyl vs.

Table 3: Functional Comparison

Compound Name Biological Activity Application
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine Anticancer (c-Met inhibition) Oncology research
8-Phenyl-3-(trifluoromethyl)-tetrahydro derivative Not explicitly reported Structural studies
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine urea derivatives Antimicrobial Antibacterial/antifungal agents
Sitagliptin intermediates DPP-4 inhibition Antidiabetic drugs
8-Amino-3-benzyl derivatives Anticonvulsant (ED₅₀ = 3 mg/kg) CNS disorder treatment
  • Sitagliptin intermediates () underscore the scaffold’s adaptability in diabetes therapy, though the methyl derivative’s specific biological profile remains underexplored.

Biological Activity

8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1416439-95-6
  • Molecular Formula : C7_7H5_5F3_3N4_4
  • Molecular Weight : 216.16 g/mol

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. The triazole ring is critical for its interaction with various enzymes and receptors.

Table 1: Summary of SAR Findings

CompoundEC50 (µM)Biological ActivityReference
SLU-26330.17Anti-Cryptosporidium
2a0.005c-Met kinase inhibitor
This compoundTBDTBDTBD

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. The most potent derivative in these studies demonstrated an EC50 value of 0.17 µM against C. parvum .

Anticancer Activity

The compound has also been evaluated for its potential anticancer activity. Research indicates that triazole derivatives can inhibit cell proliferation in various cancer cell lines. A related study highlighted the importance of the trifluoromethyl group in enhancing the antiproliferative effects of triazole derivatives .

Case Studies

  • Study on Cryptosporidium : A study investigated the efficacy of a series of triazole derivatives against C. parvum. The lead compound was found to be effective in both in vitro and in vivo models, indicating potential for treating cryptosporidiosis .
  • Anticancer Potential : Another study developed a hybrid molecule incorporating a pyrazine scaffold with urea substituents. This hybrid demonstrated improved antiproliferative activity against multiple cancer cell lines when compared to traditional chemotherapeutics .

Q & A

Basic Questions

Q. What are the established synthetic routes for 8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine?

  • Answer: The compound is synthesized via cyclization of hydrazide intermediates followed by acid-catalyzed N-alkylation. For example, reacting trifluoroacetohydrazide derivatives (e.g., compound 4b in ) with 37% HCl under reduced pressure yields the hydrochloride salt with 99% efficiency . Alternative routes involve condensation of 2-chloropyrazine with hydrazine derivatives, followed by cyclization using acid halides .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

  • Answer: A multi-technique approach is essential:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at 1700 cm⁻¹ in compound 1b ) .
  • NMR (1H/13C) confirms structural motifs (e.g., piperazine protons at δ 3.2–4.1 ppm) .
  • Mass spectrometry verifies molecular weight (e.g., ESI-MS m/z 224.1 for the free base) .
  • HPLC with a C18 column (5:95 ACN:H2O, 0.1% H3PO4) ensures purity (retention time: 2.1 min) .

Q. What are the key structural features influencing the compound’s stability?

  • Answer: The trifluoromethyl group at position 3 enhances metabolic stability, while the methyl group at position 8 modulates lipophilicity. However, the tertiary amine in the piperazine ring may contribute to nitroso impurity formation under acidic conditions, requiring rigorous stability testing .

Advanced Research Questions

Q. How can substituent diversity at position 3 of the triazolo pyrazine scaffold be optimized?

  • Answer: Traditional cyclization methods limit substituent diversity. Advanced approaches include:

  • Carbonyl reagents (e.g., acid halides, isocyanates) to introduce alkyl/aryl groups at position 3 .
  • Palladium-catalyzed chemoselective arylation of hydrazides to install aromatic substituents (e.g., 3-aryl derivatives) .
  • Microwave-assisted dehydration for accelerated cyclization and improved yields .

Q. What methodological approaches quantify genotoxic nitrosamine impurities in this compound?

  • Answer: Ultraperformance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-MS/MS) is validated for detecting 7-nitroso derivatives (e.g., LOQ: 37 ng/day). Mobile phases often combine ammonium formate and methanol, with MRM transitions targeting m/z 223.07 → 175.05 for the nitroso impurity .

Q. How do structural modifications impact pharmacological activity (e.g., enzyme inhibition)?

  • Answer:

  • Trifluoromethyl at position 3 enhances binding to c-Met/VEGFR-2 kinases (IC50 < 50 nM in ) .
  • Piperazine ring substitution (e.g., benzyl groups) improves DPP-4 inhibition (EC50: 3 mg/kg in anticonvulsant studies) .
  • Urea/thiourea derivatives at position 8 exhibit antimicrobial activity (MIC: 8 µg/mL against S. aureus) .

Q. How can contradictions in SAR data across biological targets be resolved?

  • Answer: Computational modeling (e.g., free energy perturbation) and protein flexibility analysis reconcile divergent SAR trends. For example, lipophilic substituents at the meta-position of phenyl rings enhance PDE2 selectivity over PDE10, despite similar binding affinities .

Key Research Challenges

  • Synthetic Limitations: Position 7 substituents remain difficult to modify via classical routes .
  • Impurity Control: Nitrosamine formation under acidic/oxidizing conditions necessitates strict process controls .
  • Target Selectivity: Overlapping binding sites (e.g., PDE2 vs. PDE10) require precise substituent engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.